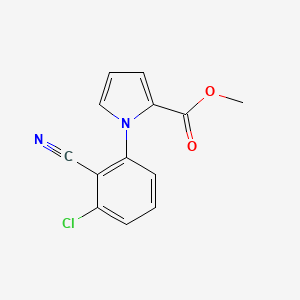

![molecular formula C15H20ClN3OS B2523973 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride CAS No. 1052544-34-9](/img/structure/B2523973.png)

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride, also known as MTMZP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMZP is a thiazole derivative that has been synthesized using a unique method.

Applications De Recherche Scientifique

Microwave Assisted Synthesis of Hybrid Molecules

- Application : Synthesis of norfloxacin derivatives containing 1,3-thiazole or 1,3-thiazolidin moieties for potential antimicrobial activities. Menteşe et al., 2013.

Synthesis and Pharmacological Evaluation

- Application : Synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including assessments of antidepressant and antianxiety activities. Kumar et al., 2017.

Anticancer Activity of 1,3-Thiazoles

- Application : Investigating the anticancer activity of polyfunctional substituted 1,3-thiazoles, with a focus on compounds with a piperazine substituent. Turov, 2020.

Synthesis and Biological Activity

- Application : Development of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives for in vitro antibacterial activity. Mhaske et al., 2014.

Synthesis of PPARpan Agonist

- Application : Efficient synthesis of a potent PPARpan agonist compound, highlighting a regioselective carbon-sulfur bond formation. Guo et al., 2006.

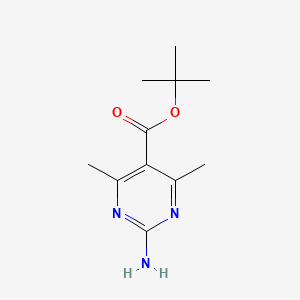

Studies on Pyrimidine Derivatives

- Application : Synthesis of various pyrimidine derivatives, focusing on reactions of B1 hydrochloride with different amines. Takamizawa et al., 1968.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives often interact with various receptors in the body, including serotonin and dopamine receptors .

Mode of Action

It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This means it may bind to serotonin and dopamine receptors, blocking their activation and thereby altering neurotransmission.

Biochemical Pathways

Given its potential interaction with serotonin and dopamine receptors, it may influence pathways related to mood regulation, reward, and cognition .

Pharmacokinetics

It is known that piperazine derivatives are often well-absorbed and widely distributed in the body .

Result of Action

By interacting with serotonin and dopamine receptors, it may influence neuronal signaling and potentially alter mood, cognition, and reward processes .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS.ClH/c1-19-14-4-2-12(3-5-14)15-17-13(11-20-15)10-18-8-6-16-7-9-18;/h2-5,11,16H,6-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQYLPSRVCQABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2523892.png)

![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2523901.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2523902.png)

![2-cyano-N-(1-methoxypropan-2-yl)-3-{2-phenylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2523906.png)

![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2523909.png)